molecular formula C10H18N2OS B13282701 (3-Ethoxypropyl)[1-(1,3-thiazol-2-yl)ethyl]amine

(3-Ethoxypropyl)[1-(1,3-thiazol-2-yl)ethyl]amine

Cat. No.: B13282701
M. Wt: 214.33 g/mol
InChI Key: ZYDCYYFSTNRXSZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxypropyl)[1-(1,3-thiazol-2-yl)ethyl]amine typically involves the reaction of 1-(1,3-thiazol-2-yl)ethanamine with 3-ethoxypropyl bromide under basic conditions. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, and a base like potassium carbonate is used to facilitate the reaction. The mixture is usually refluxed for several hours, followed by purification through column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxypropyl)[1-(1,3-thiazol-2-yl)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced amine derivatives, and various substituted compounds depending on the specific reagents and conditions used .

Scientific Research Applications

(3-Ethoxypropyl)[1-(1,3-thiazol-2-yl)ethyl]amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-Ethoxypropyl)[1-(1,3-thiazol-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Thiazol-2-yl)ethanamine
  • 3-(1,3-Thiazol-2-yl)propylamine
  • 1-(1,3-Thiazol-2-yl)butan-1-amine

Uniqueness

(3-Ethoxypropyl)[1-(1,3-thiazol-2-yl)ethyl]amine is unique due to the presence of the ethoxypropyl group, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H18N2OS

Molecular Weight

214.33 g/mol

IUPAC Name

3-ethoxy-N-[1-(1,3-thiazol-2-yl)ethyl]propan-1-amine

InChI

InChI=1S/C10H18N2OS/c1-3-13-7-4-5-11-9(2)10-12-6-8-14-10/h6,8-9,11H,3-5,7H2,1-2H3

InChI Key

ZYDCYYFSTNRXSZ-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(C)C1=NC=CS1

Origin of Product

United States

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